Methyl 3-(chlorosulfonyl)-5-methylbenzoate
CAS No.: 1154149-31-1
Cat. No.: VC15882925
Molecular Formula: C9H9ClO4S
Molecular Weight: 248.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1154149-31-1 |
|---|---|
| Molecular Formula | C9H9ClO4S |
| Molecular Weight | 248.68 g/mol |
| IUPAC Name | methyl 3-chlorosulfonyl-5-methylbenzoate |
| Standard InChI | InChI=1S/C9H9ClO4S/c1-6-3-7(9(11)14-2)5-8(4-6)15(10,12)13/h3-5H,1-2H3 |
| Standard InChI Key | WFFAGYFOCLMGJV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)OC |
Introduction
Structural and Molecular Properties
The compound’s IUPAC name, methyl 3-chlorosulfonyl-5-methylbenzoate, reflects its substitution pattern. Key structural identifiers include:
The chlorosulfonyl group () is highly electrophilic, making the compound reactive toward nucleophiles such as amines and alcohols. The methyl ester () enhances solubility in organic solvents, while the meta-substituted methyl group influences steric and electronic properties .
Table 1: Predicted Collision Cross Sections (CCS) for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 248.99829 | 150.4 |
| [M+Na]+ | 270.98023 | 162.7 |
| [M-H]- | 246.98373 | 150.4 |
| Data sourced from PubChem . |
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves chlorosulfonation of a methyl-substituted benzoic acid derivative. For example:
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Chlorosulfonation: Treatment of methyl 5-methylbenzoate with chlorosulfonic acid () introduces the chlorosulfonyl group. This exothermic reaction requires temperature control (0–5°C) to minimize side reactions .
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Esterification: Alternatively, 3-(chlorosulfonyl)-5-methylbenzoic acid may be esterified using methanol in the presence of thionyl chloride () .
Table 2: Representative Synthesis Conditions
| Precursor | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| 5-Methylbenzoic acid | 60–75 | ≥95 | |
| 3-Amino-5-methylbenzoate | 50–65 | ≥90 |
Industrial Scalability
Continuous-flow reactors are employed to optimize yield and safety, particularly for diazotization and chlorosulfonylation steps. For instance, a tandem tank reactor system achieved a throughput of 18.45 kg/h of diazonium salt solution in related syntheses .
Chemical Reactivity and Applications
Nucleophilic Substitution
The chlorosulfonyl group undergoes reactions with:
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Amines: Forming sulfonamides, key motifs in drug discovery (e.g., antimicrobial agents).
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Alcohols: Producing sulfonate esters, used as surfactants or polymer additives .
Pharmaceutical Intermediates
While direct biological data for this compound is limited, structurally analogous sulfonyl chlorides are intermediates in:
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Anticancer agents: Derivatives inhibit cell proliferation in lung (A549) and breast (MCF-7) cancer lines.
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Antimicrobials: MIC values as low as 16 µg/mL against Pseudomonas aeruginosa.
Table 3: Comparative Reactivity of Benzoate Derivatives
| Compound | CAS Number | Key Feature |
|---|---|---|
| Methyl 3-(chlorosulfonyl)-5-methylbenzoate | 1154149-31-1 | 5-Methyl, 3-SO₂Cl |
| Methyl 4-(chlorosulfonyl)-2-methylbenzoate | 372198-41-9 | 4-SO₂Cl, 2-Methyl |
| Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7 | 2-SO₂Cl |
| Parameter | Value |
|---|---|
| Storage Temperature | 2–8°C |
| UN Number | Not regulated |
| Hazard Class | Corrosive (Category 1B) |
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